molecular formula C17H13IN2O B11080210 (5Z)-5-(2-iodobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(2-iodobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11080210
M. Wt: 388.20 g/mol
InChI Key: ROKWKYSGRHBHNB-GDNBJRDFSA-N
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Description

(5Z)-5-(2-iodobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound characterized by its unique structure, which includes an iodinated benzylidene group and a dihydroimidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-iodobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one typically involves a multi-step process. One common method includes the condensation of 2-iodobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired imidazol-4-one derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-iodobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imidazol-4-one ring to its corresponding dihydro form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazol-4-one compounds.

Scientific Research Applications

(5Z)-5-(2-iodobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which (5Z)-5-(2-iodobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The compound may influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in (5Z)-5-(2-iodobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its brominated, chlorinated, and fluorinated analogs, which may exhibit different reactivity and biological activity profiles.

Properties

Molecular Formula

C17H13IN2O

Molecular Weight

388.20 g/mol

IUPAC Name

(4Z)-4-[(2-iodophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-5-one

InChI

InChI=1S/C17H13IN2O/c1-11-6-8-12(9-7-11)16-19-15(17(21)20-16)10-13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

ROKWKYSGRHBHNB-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3I)/C(=O)N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3I)C(=O)N2

Origin of Product

United States

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